N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a chlorobenzyl group, an oxopiperidinyl group, and an oxalamide linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. For this compound, the reaction involves 4-chlorobenzylamine and 3-(2-oxopiperidin-1-yl)aniline.
Coupling Reaction: The intermediate products are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Materials Science: The compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, it could act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- N1-(4-fluorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to the presence of the chlorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-9-7-14(8-10-15)13-22-19(26)20(27)23-16-4-3-5-17(12-16)24-11-2-1-6-18(24)25/h3-5,7-10,12H,1-2,6,11,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJQIDMTHJZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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